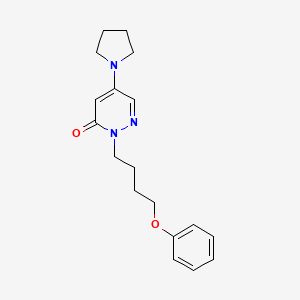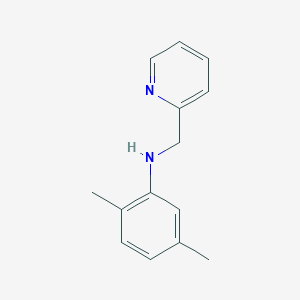
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one, also known as BMOE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BMOE is a heterobifunctional crosslinker that is commonly used in the study of protein-protein interactions. Its ability to covalently link two proteins together has made it a valuable tool in the field of biochemistry and has led to numerous applications in scientific research.
作用機序
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one works by covalently linking two proteins together through the formation of a disulfide bond. The thiol group on one protein reacts with the maleimide group on 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one, while the amine group on the other protein reacts with the NHS ester group on 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one. This results in the formation of a stable covalent bond between the two proteins.
Biochemical and Physiological Effects:
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying protein-protein interactions. However, it is important to note that 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one can be toxic to cells at high concentrations, and caution should be taken when using it in experiments.
実験室実験の利点と制限
One of the main advantages of using 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one in lab experiments is its ability to covalently link two proteins together, allowing researchers to study protein-protein interactions in a more controlled manner. Additionally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one is relatively easy to use and has minimal effects on protein structure and function. However, one limitation of using 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one is its potential toxicity to cells at high concentrations, which can affect the outcome of experiments.
将来の方向性
There are numerous future directions for the use of 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one in scientific research. One potential area of research is the development of new crosslinkers with improved properties, such as increased specificity and reduced toxicity. Additionally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one could be used in combination with other techniques, such as mass spectrometry, to study protein-protein interactions in greater detail. Finally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one could be used to study the role of protein-protein interactions in disease states, such as cancer and neurodegenerative diseases.
合成法
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one can be synthesized through a series of chemical reactions starting from commercially available reagents. The synthesis involves the reaction of 4-benzyloxycarbonylpyrrolidin-2-one with 2-morpholin-4-yl-2-oxoethanethiol in the presence of a base catalyst. The resulting product is then treated with benzyl bromide to obtain the final product, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one.
科学的研究の応用
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been widely used in scientific research to study protein-protein interactions. It is commonly used to crosslink two proteins together, allowing researchers to identify interacting partners and study the structure and function of protein complexes. 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been used in a variety of research areas, including signal transduction, membrane protein structure, and protein-protein interactions in disease states.
特性
IUPAC Name |
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16-11-15(10-14-4-2-1-3-5-14)12-19(16)13-17(21)18-6-8-22-9-7-18/h1-5,15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMKVUVJSDAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2CC(CC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5676568.png)
![8-fluoro-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5676578.png)
![N-(2-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5676581.png)
![1-methyl-3-phenyl-8-(4-pyridinylacetyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676588.png)

![2-{[rel-(3R,4S)-3-amino-4-(2-hydroxyethyl)-1-pyrrolidinyl]methyl}-6-fluoro-4-quinolinol dihydrochloride](/img/structure/B5676599.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5676608.png)
![N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5676617.png)
![4-{[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]methyl}-N-methylbenzamide](/img/structure/B5676624.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol](/img/structure/B5676632.png)
![1-(2-oxo-2-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5676651.png)